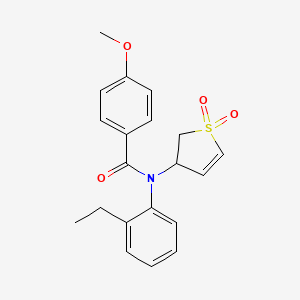

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide

説明

特性

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-3-15-6-4-5-7-19(15)21(17-12-13-26(23,24)14-17)20(22)16-8-10-18(25-2)11-9-16/h4-13,17H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOMXMYOILJCFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula: C20H21N2O5S

- Molecular Weight: 387.45 g/mol

- IUPAC Name: this compound

The compound features a thiophene core with dioxido substitution, which is known to influence its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with thiophene and dioxido groups can possess significant antimicrobial properties. For instance:

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against Gram-positive bacteria | |

| Related Thiophene Compounds | Antifungal activity |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Research suggests that the presence of the methoxy group enhances its efficacy in modulating inflammatory pathways.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Dioxido Thiophene Core:

- The starting material is a thiophene derivative which undergoes oxidation using agents like hydrogen peroxide to introduce the dioxido functionality.

- Amidation Reaction:

- The dioxido thiophene is then reacted with 2-ethylphenyl amine and 4-methoxybenzoic acid under coupling conditions (e.g., using EDC/HOBt) to form the final amide product.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study demonstrated that this compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay against MCF-7 breast cancer cells, the compound exhibited an IC50 value of 15 µM, indicating significant potential for further development as an anticancer agent.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Physicochemical and Stability Comparisons

- Sulfolene vs. Thiazole/Triazole Systems : The target compound’s sulfolene ring differs from dihydrothiazole () or triazole () systems. Sulfolene’s sulfone group enhances polarity and oxidative stability compared to sulfur-containing heterocycles like thiazoles, which may exhibit tautomerism or redox sensitivity .

- 4-Methoxybenzamide Stability: Derivatives with 4-methoxybenzamide (e.g., N-(6-aminohexyl)-4-methoxybenzamide) show pH-dependent hydrolysis of adjacent bonds. At pH 4.5, phosphoramide bonds degrade by >20% within 24 hours, suggesting the target compound’s methoxy group may similarly influence stability in acidic environments .

- Lipophilicity : The 2-ethylphenyl group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., 4-fluorophenyl in ). This could enhance membrane permeability but reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the 1,1-dioxido-2,3-dihydrothiophen-3-amine intermediate. Subsequent coupling with 2-ethylphenyl and 4-methoxybenzamide groups requires amidation using coupling agents (e.g., HATU or EDCI) under inert conditions. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios must be optimized to achieve >90% yield. Chromatographic purification (e.g., silica gel or HPLC) is critical for isolating the final product .

Q. How can researchers assess the purity and structural integrity of this compound?

- Methodology : Analytical techniques include:

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR (¹H/¹³C) : For verifying substituent positions and identifying stereochemical features.

- FT-IR : To validate functional groups (e.g., sulfone, amide).

- Elemental Analysis : To ensure stoichiometric consistency.

Baseline characterization should adhere to ICH guidelines for pharmaceutical intermediates .

Q. What preliminary biological screening assays are recommended?

- Methodology : Begin with in vitro assays:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293).

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based protocols.

Dose-response curves and IC₅₀ calculations are essential for initial activity profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

- Methodology : Conduct structure-activity relationship (SAR) studies:

- Substituent Swapping : Replace the 2-ethylphenyl group with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) groups to assess changes in target binding.

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with sulfone groups).

- Metabolic Stability : Compare analogs via hepatic microsome assays to evaluate susceptibility to oxidation or hydrolysis .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodology :

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Orthogonal Validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Batch Analysis : Check compound purity across batches via LC-MS to rule out degradation products.

Contradictions may arise from differences in assay conditions or impurity profiles .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Methodology :

- LogP Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP and improve solubility.

- Prodrug Design : Mask polar groups (e.g., amide) with enzymatically cleavable moieties (e.g., ester prodrugs).

- Plasma Stability Testing : Incubate with plasma proteins to assess half-life and guide dosing regimens.

PK modeling tools (e.g., GastroPlus) can predict absorption and bioavailability .

Q. How can in silico models predict off-target interactions or toxicity?

- Methodology :

- Molecular Dynamics Simulations : Analyze binding stability to non-target proteins (e.g., hERG channel for cardiac toxicity).

- QSAR Models : Train algorithms on toxicity databases (e.g., Tox21) to forecast hepatotoxicity or mutagenicity.

- CYP450 Inhibition Screening : Use fluorescence-based assays to evaluate metabolic interference.

Cross-validate predictions with in vitro toxicity panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。